[1-(3,4-Difluorophenyl)ethyl](prop-2-EN-1-YL)amine
Description
1-(3,4-Difluorophenyl)ethylamine is a fluorinated secondary amine characterized by a 3,4-difluorophenyl group attached to an ethylamine backbone, with a propenyl (allyl) substituent on the nitrogen atom. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring, which enhance metabolic stability and influence electronic properties, with a reactive propenyl group capable of participating in conjugation or addition reactions.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H13F2N/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9/h3-5,7-8,14H,1,6H2,2H3 |
InChI Key |
TVSIFZDVFIFFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)ethylamine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Difluorophenyl)ethylamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)ethylamine: undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3,4-Difluorophenyl)ethylamine: has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Propenyl vs. In contrast, cyclopropane-containing analogs (e.g., ) exhibit ring strain, favoring ring-opening reactions or unique binding modes in biological targets.
- Fluorine Substitution Patterns : The 3,4-difluorophenyl group in the target compound creates a strong electron-withdrawing effect, enhancing stability and influencing dipole interactions. Comparatively, 2,4-difluorophenyl derivatives (e.g., ) exhibit altered electronic profiles due to meta/para fluorine placement, which could affect receptor binding or solubility.
Biological Activity
1-(3,4-Difluorophenyl)ethylamine, with the CAS number 920501-72-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of 1-(3,4-Difluorophenyl)ethylamine is C₁₁H₁₃F₂N. The structure features a difluorophenyl group attached to an ethylamine backbone, which is further substituted with a prop-2-en-1-yl group. This unique structure may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(3,4-Difluorophenyl)ethylamine exhibit significant antitumor properties. For instance, a series of related compounds demonstrated potent in vitro antitumor activity against various cancer cell lines. The mean GI50 values for these compounds ranged from 7.24 µM to 14.12 µM, indicating their effectiveness compared to standard treatments like 5-Fluorouracil (GI50 = 22.60 µM) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Mean GI50 (µM) | Cancer Cell Line Targeted |
|---|---|---|
| Compound A | 10.47 | CNS Cancer |
| Compound B | 7.24 | Renal Cancer |
| Compound C | 14.12 | Breast Cancer |
| 5-FU (Control) | 22.60 | Various |
The mechanism by which 1-(3,4-Difluorophenyl)ethylamine exerts its antitumor effects may involve inhibition of key signaling pathways in cancer cells. Molecular docking studies suggest that similar compounds can effectively bind to the ATP binding site of kinases such as EGFR-TK and B-RAF, leading to inhibited tumor growth .
Study on Antiproliferative Effects
A study focused on the antiproliferative effects of structurally related amines showed that certain derivatives could significantly disrupt tubulin polymerization, a crucial process for cancer cell division. The most potent compound in this study exhibited an IC50 value between 0.36 and 0.86 μM across multiple cancer cell lines .
Screening for Type III Secretion System Inhibitors
Another research initiative explored the potential of various amines as inhibitors of the Type III secretion system in pathogenic bacteria. While not directly related to cancer treatment, this highlights the versatility of amines in biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
